N-(3,3-diphenylpropyl)ethanesulfonamide
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Overview
Description
N-(3,3-diphenylpropyl)ethanesulfonamide: is an organic compound with the molecular formula C17H21NO2S and a molecular weight of 303.41914 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a 3,3-diphenylpropyl chain, making it a unique entity in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)ethanesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3-diphenylpropylamine+ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(3,3-diphenylpropyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-diphenylpropyl)methanesulfonamide
- N-(3,3-diphenylpropyl)benzenesulfonamide
- N-(3,3-diphenylpropyl)butanesulfonamide
Uniqueness
N-(3,3-diphenylpropyl)ethanesulfonamide is unique due to its specific structural features, such as the ethanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-2-21(19,20)18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNIGWYNHPMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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